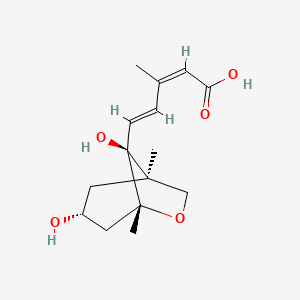
Epi-dihydrophaseic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.
Applications De Recherche Scientifique
Sweetness in Wines
Epi-dihydrophaseic acid-3'-O-β-glucopyranoside (epi-DPA-G) contributes notably to the sweet taste of dry wines. A new LC-FTMS method was developed for quantifying epi-DPA-G in wines, revealing its presence in various red wine vintages and contributing to wine quality assessment (Fayad, Cretin, & Marchal, 2019).
Role in Fruit Maturation
In sweet cherries, epi-dihydrophaseic acid, along with other ABA metabolites, was quantified at different stages of fruit development. It appears to play a role in fruit maturation, with its levels changing significantly during this process (Setha, Kondo, Hirai, & Ohigashi, 2005). Similar findings were observed in mangoes, where epi-DPA concentrations coincided with ABA levels, suggesting a role in inducing mango maturation (Kondo, Sungcome, Setha, & Hirai, 2004).
Involvement in Apple Fruit Development
Epi-DPA was quantified in apples during various stages of fruit development. It may be a major metabolite of phaseic acid in apple pulp, indicating its involvement in the ripening process (Setha, Kondo, Hirai, & Ohigashi, 2004).
Isolation from Avocado Seeds
Epi-dihydrophaseic acid β-d-glucoside was isolated from avocado seeds. It represents a potential link in abscisic acid metabolism in plants, showing the diverse natural sources and metabolic pathways of epi-DPA (Ramos, Jerz, Villanueva, López-Dellamary, Waibel, & Winterhalter, 2004).
Biotransformation in Litchi Pericarp
Epi-DPA was produced via biotransformation in litchi pericarp using Aspergillus awamori. It exhibited significant anticancer activity and antioxidant properties (Lin, He, Jiang, Wu, Wang, Wu, Sun, Dandan, Qu, & Yang, 2014).
Discovery in Carthamus tinctorius Florets
Epi-DPA glucosides were discovered in the florets of Carthamus tinctorius, with one compound showing anti-adipogenesis activity, potentially useful in obesity treatment (Baek, Lee, Yi, Yu, Lee, Ko, Pang, & Kim, 2020).
Propriétés
Nom du produit |
Epi-dihydrophaseic acid |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |
Clé InChI |
XIVFQYWMMJWUCD-FJBUYRLMSA-N |
SMILES isomérique |
C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |
SMILES canonique |
CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)

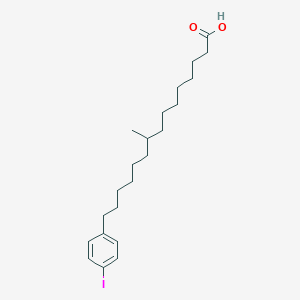
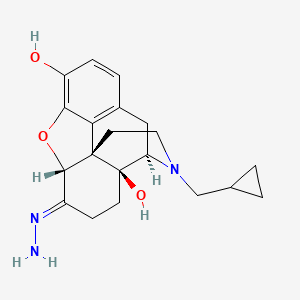
![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)
![[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B1244726.png)
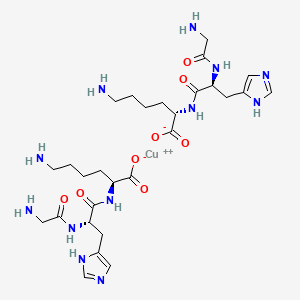

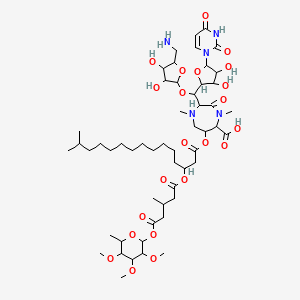

![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)